Allyl 1-allyl-2-oxocyclohexanecarboxylate
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Overview
Description
Allyl 1-allyl-2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C12H16O3. It is a derivative of cyclohexanecarboxylate, featuring an allyl group and an oxo group on the cyclohexane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dieckmann Cyclization Method: This method involves the cyclization of diesters to form β-keto esters.
Allyl-Allyl Cross-Coupling: This method involves the coupling of allylic nucleophiles and electrophiles using transition metal catalysts such as palladium, nickel, copper, or iridium.
Industrial Production Methods: Industrial production methods for allyl 1-allyl-2-oxocyclohexanecarboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 1-allyl-2-oxocyclohexanecarboxylate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Substitution: The compound can undergo allylic substitution reactions with carbon nucleophiles.
Common Reagents and Conditions:
Substitution: Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), are used in allylic substitution reactions.
Major Products:
Oxidation: Epoxy alcohols and other oxidized derivatives.
Substitution: Products with new carbon-carbon bonds formed at the allylic position.
Scientific Research Applications
Chemistry:
- Allyl 1-allyl-2-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine:
- The compound’s derivatives may have potential applications in drug discovery and development, particularly in the synthesis of bioactive molecules .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound’s reactivity is primarily due to the presence of the allyl and oxo groups, which can participate in various chemical reactions. For example, in palladium-catalyzed allylic substitution, the reaction begins with the coordination of the palladium complex to the double bond of the allylic system, followed by oxidative addition and nucleophilic attack .
Comparison with Similar Compounds
Allyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the additional allyl group.
Allyl 1-methyl-2-oxocyclohexanecarboxylate: Similar structure with a methyl group instead of an allyl group.
Uniqueness:
- Allyl 1-allyl-2-oxocyclohexanecarboxylate is unique due to the presence of two allyl groups, which can enhance its reactivity and provide additional synthetic versatility compared to similar compounds.
Properties
CAS No. |
65726-93-4 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
prop-2-enyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-3-8-13(12(15)16-10-4-2)9-6-5-7-11(13)14/h3-4H,1-2,5-10H2 |
InChI Key |
RKNSVVUVOUXEEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1=O)C(=O)OCC=C |
Origin of Product |
United States |
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